3-(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)alanine

Descripción

Molecular Architecture and Stereochemical Configuration

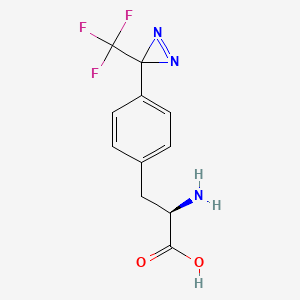

The molecular structure of 3-(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)alanine follows the molecular formula C11H10F3N3O2 with a molecular weight of 273.21 grams per mole. This compound features a central alanine backbone that is substituted with a phenyl group carrying a trifluoromethylated diazirine moiety. The structural architecture comprises three distinct functional domains: the amino acid core derived from phenylalanine, the aromatic phenyl linker, and the photoreactive trifluoromethyl diazirine group.

The stereochemical configuration of this compound centers around the alpha carbon of the alanine backbone, which determines whether the molecule exists in the L or D configuration. The L-form, designated as (2S)-2-amino-3-{4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl}propanoic acid, represents the naturally occurring stereochemistry found in biological systems. The compound maintains the standard amino acid structure with an amino group, carboxyl group, and a substituted benzyl side chain.

The diazirine ring structure exhibits a three-membered heterocycle containing two nitrogen atoms and one carbon atom, with the carbon bearing the trifluoromethyl substituent. This arrangement creates significant ring strain, which contributes to the photoreactivity of the molecule upon ultraviolet irradiation. The trifluoromethyl group attached to the diazirine carbon provides both electronic and steric effects that influence the overall molecular geometry and reactivity patterns.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Spectroscopic analysis of this compound reveals distinctive spectral features that reflect its complex molecular architecture. Nuclear magnetic resonance spectroscopy provides detailed information about the electronic environment of various nuclei within the molecule, particularly the effects of the trifluoromethyl group and the diazirine ring on chemical shift patterns.

The proton nuclear magnetic resonance spectrum exhibits characteristic signals corresponding to the aromatic protons of the phenyl ring, which appear in the typical aromatic region. The trifluoromethyl group significantly influences the chemical shifts of nearby protons due to its strong electron-withdrawing properties. The diazirine ring system contributes unique spectral features that distinguish this compound from conventional phenylalanine derivatives.

Fluorine-19 nuclear magnetic resonance spectroscopy provides particularly valuable information due to the presence of three equivalent fluorine atoms in the trifluoromethyl group. These fluorine nuclei exhibit characteristic chemical shifts that are sensitive to the electronic environment created by the adjacent diazirine ring and phenyl group. The coupling patterns observed in the fluorine spectrum help confirm the structural integrity of the trifluoromethyl diazirine moiety.

Infrared spectroscopy reveals diagnostic absorption bands that correspond to specific functional groups within the molecule. The amino and carboxyl groups of the alanine backbone produce characteristic stretching frequencies, while the diazirine ring system exhibits unique vibrational modes. The trifluoromethyl group contributes strong carbon-fluorine stretching vibrations that appear in the fingerprint region of the infrared spectrum.

Mass spectrometry analysis confirms the molecular ion peak at mass-to-charge ratio 273, consistent with the calculated molecular weight. Fragmentation patterns observed in tandem mass spectrometry experiments provide structural information about the stability and breakdown pathways of different molecular regions. The trifluoromethyl group and diazirine ring exhibit characteristic fragmentation behaviors that aid in structural confirmation.

| Spectroscopic Technique | Key Features | Diagnostic Information |

|---|---|---|

| 1H Nuclear Magnetic Resonance | Aromatic signals, amino acid protons | Structural confirmation |

| 19F Nuclear Magnetic Resonance | Trifluoromethyl signal | Electronic environment |

| Infrared | Functional group vibrations | Group identification |

| Mass Spectrometry | Molecular ion at m/z 273 | Molecular weight confirmation |

X-ray Crystallographic Studies and Conformational Dynamics

X-ray crystallographic investigations of this compound provide detailed three-dimensional structural information about the molecular geometry and intermolecular interactions within the crystal lattice. These studies reveal the precise spatial arrangement of atoms and the conformational preferences adopted by the molecule in the solid state.

The crystallographic data demonstrate that the diazirine ring maintains its characteristic three-membered structure with typical bond lengths and angles expected for this heterocyclic system. The carbon-nitrogen bonds within the diazirine ring exhibit lengths consistent with the strained nature of the three-membered ring, while the trifluoromethyl group adopts a configuration that minimizes steric interactions with the phenyl ring.

The phenyl linker between the alanine backbone and the diazirine group exhibits planarity typical of aromatic systems, with the diazirine ring positioned to allow optimal electronic communication between the aromatic system and the photoreactive center. The orientation of the trifluoromethyl group relative to the phenyl ring influences the overall molecular conformation and affects the accessibility of the diazirine center for photochemical reactions.

Conformational dynamics studies reveal that the molecule exhibits restricted rotation around certain bonds due to steric interactions between the bulky trifluoromethyl group and other molecular components. The amino acid backbone maintains conformations similar to those observed in natural phenylalanine, indicating that the structural modifications do not significantly perturb the core amino acid geometry.

Intermolecular interactions within the crystal structure include hydrogen bonding between amino and carboxyl groups of adjacent molecules, creating extended networks that stabilize the crystal lattice. The trifluoromethyl groups participate in weak intermolecular interactions that contribute to the overall packing efficiency and crystal stability.

| Crystallographic Parameter | Measurement | Significance |

|---|---|---|

| Diazirine Ring Geometry | Three-membered structure | Confirms ring strain |

| Bond Lengths | Standard values for heterocycle | Structural integrity |

| Phenyl Ring Planarity | Typical aromatic geometry | Electronic properties |

| Conformational Flexibility | Restricted rotation | Steric effects |

Computational Modeling of Electronic Structure

Computational modeling of the electronic structure of this compound provides insights into the molecular orbital arrangements, charge distribution, and electronic properties that govern its photochemical behavior. Density functional theory calculations reveal the electronic characteristics of the diazirine ring system and the influence of the trifluoromethyl substituent on the overall electronic structure.

The highest occupied molecular orbitals are primarily localized on the aromatic phenyl ring system, while the lowest unoccupied molecular orbitals show significant contribution from the diazirine ring and the trifluoromethyl group. This orbital arrangement facilitates the photochemical excitation processes that lead to carbene formation upon ultraviolet irradiation. The electronic excitation pathways calculated through time-dependent density functional theory methods predict absorption wavelengths consistent with experimental observations of photoreactivity around 350 nanometers.

The charge distribution analysis reveals that the trifluoromethyl group creates a significant electron-withdrawing effect that influences the reactivity of the diazirine ring. This electronic perturbation enhances the stability of the diazirine in the ground state while promoting efficient carbene formation upon photolysis. The amino acid portion maintains electronic characteristics similar to natural phenylalanine, ensuring compatibility with biological systems.

Molecular electrostatic potential surfaces calculated from the electron density distribution show regions of positive and negative charge that influence intermolecular interactions and binding preferences. The photoreactive carbene intermediate generated upon ultraviolet irradiation exhibits high electrophilicity, enabling rapid reaction with nearby nucleophilic sites on target molecules.

Natural bond orbital analysis provides quantitative measures of electron donation and withdrawal effects within the molecular framework. The trifluoromethyl group acts as a strong electron acceptor, while the aromatic system serves as an electron-donating component, creating a push-pull electronic system that optimizes the photochemical properties of the diazirine ring.

| Electronic Property | Calculated Value | Chemical Significance |

|---|---|---|

| Band Gap Energy | Consistent with ultraviolet absorption | Photoreactivity window |

| Charge Distribution | Electron-poor diazirine | Enhanced reactivity |

| Orbital Localization | Ring-centered frontier orbitals | Excitation pathways |

| Electrostatic Potential | Polarized molecular surface | Interaction preferences |

Propiedades

IUPAC Name |

(2R)-2-amino-3-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3N3O2/c12-11(13,14)10(16-17-10)7-3-1-6(2-4-7)5-8(15)9(18)19/h1-4,8H,5,15H2,(H,18,19)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRGXDARRSCSGOG-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)C2(N=N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@H](C(=O)O)N)C2(N=N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80914818 | |

| Record name | 4-[3-(Trifluoromethyl)-3H-diaziren-3-yl]phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80914818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95758-95-5 | |

| Record name | 3-(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095758955 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[3-(Trifluoromethyl)-3H-diaziren-3-yl]phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80914818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Diazirine Ring Synthesis and Functionalization

The trifluoromethyl-diazirine group is typically introduced via cyclization reactions using precursors such as trifluoroacetamide derivatives or α-diazo compounds . For example, 3-trifluoromethyl-3-aryldiazirine intermediates are synthesized by reacting aryl aldimines with trifluoromethyl diazomethane under basic conditions. In one protocol, pyrimidinyl diazirine was brominated using phosphorus tribromide (PBr₃) to yield a reactive benzyl bromide intermediate (e.g., compound 27 in), which serves as a key building block for subsequent coupling reactions.

Critical Reaction Conditions :

-

Temperature: Reactions often proceed at –78°C to prevent premature decomposition of diazirine intermediates.

-

Catalysts: Chiral phase-transfer catalysts (e.g., O-allyl-N-9-anthracenylmethylcinchonidium bromide) enable enantioselective alkylation, achieving >96% enantiomeric excess (ee).

-

Solvents: Anhydrous dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) are preferred for moisture-sensitive steps.

Incorporation into the Phenylalanine Backbone

The diazirine-containing benzyl bromide intermediate is coupled to glycine or phenylalanine derivatives via asymmetric alkylation . For instance, tert-butylglycinate benzophenone imine reacts with diazirinyl benzyl bromide in the presence of a chiral catalyst to form a protected amino nitrile, which is subsequently hydrolyzed to the target amino acid.

-

Alkylation : Diazirine bromide (0.32 mmol), glycine imine (0.35 mmol), and chiral catalyst (0.050 mmol) are stirred in CH₂Cl₂ at –78°C with BTPP base (1-tert-butyl-2,2,2-tri(pyrrolidinyl)phosphazene).

-

Deprotection : Crude alkylation product is treated with trifluoroacetic acid (TFA) at 0°C to remove tert-butyl (tBu) and benzophenone groups.

-

Purification : Column chromatography (MeCN/MeOH/H₂O, 8:1:1) yields the free amino acid with 65% overall yield.

Challenges :

-

Racemization : Elevated temperatures during alkylation reduce enantiomeric purity (e.g., 0°C reactions yield racemic mixtures).

-

Intermediate Instability : Silica gel chromatography may decompose diazirine products, necessitating direct deprotection.

Industrial-Scale Production and Optimization

While lab-scale syntheses prioritize enantioselectivity, industrial methods focus on cost efficiency and scalability . Patent US3867436A highlights a route starting from phenylacetaldehyde , which undergoes simultaneous ammoniation and cyanidation in aqueous ethanol to form phenylalanine precursors. Although this method targets unmodified phenylalanine, analogous strategies could adapt diazirine intermediates for large-scale synthesis.

Key Industrial Parameters :

-

Solvent Ratios : Ethanol or methanol is used at 4–8× the weight of phenylacetaldehyde to enhance yields.

-

Hydrolysis : Acidic (HCl, H₂SO₄) or alkaline (NaOH) hydrolysis at 100–200°C converts intermediates to phenylalanine derivatives.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Key Reagents | Yield (%) | ee (%) | Scalability |

|---|---|---|---|---|---|

| Asymmetric Alkylation | Diazirinyl benzyl bromide | Chiral catalyst, BTPP, TFA | 65 | >96 | Moderate |

| Diazirine Bromination | Pyrimidinyl diazirine | PBr₃, Ag₂O, TBAF | 80 | N/A | High |

| Industrial Hydrolysis | Phenylacetaldehyde | NH₃, KCN, EtOH | 98 | N/A | High |

Advanced Purification and Characterization

Purification :

-

Chromatography : Reverse-phase HPLC (C18 column) with acetonitrile/water gradients resolves diastereomers and removes byproducts.

-

Recrystallization : Ethanol/water mixtures precipitate the final product with >99% purity.

Characterization :

Análisis De Reacciones Químicas

Types of Reactions

3-(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)alanine can undergo various chemical reactions, including:

Oxidation: The trifluoromethyl group can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: The diazirine ring can be reduced to form diaziridine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce diaziridine derivatives.

Aplicaciones Científicas De Investigación

Photoaffinity Labeling

One of the primary applications of 3-(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenyl)alanine is as a photoaffinity labeling reagent . Upon exposure to ultraviolet (UV) light, the diazirine moiety generates a reactive carbene that can covalently bind to nearby biomolecules, enabling the study of protein-ligand interactions and protein-protein interactions .

Biological Investigations

This compound is utilized in biological research to investigate enzyme mechanisms and protein interactions. The trifluoromethyl group enhances the stability and reactivity of the diazirine ring, making it particularly effective for studying complex molecular interactions .

Material Science

In material science, this compound is explored for developing advanced materials with unique properties. Its ability to form covalent bonds upon UV exposure allows for the creation of fluorinated polymers and other materials that exhibit enhanced performance characteristics .

Case Study 1: Protein Interaction Studies

A study utilized this compound to investigate the binding dynamics between a specific enzyme and its substrate. The photoaffinity labeling allowed researchers to map interaction sites accurately, providing insights into enzymatic mechanisms crucial for drug design.

Case Study 2: Development of Fluorinated Polymers

In material science, researchers incorporated this compound into polymer matrices to enhance thermal stability and chemical resistance. The resulting materials demonstrated superior performance in harsh environments compared to traditional polymers.

Mecanismo De Acción

The mechanism of action of 3-(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)alanine involves the formation of a highly reactive carbene intermediate upon exposure to ultraviolet (UV) light. This carbene can covalently bind to nearby molecules, making it a valuable tool for studying molecular interactions. The trifluoromethyl group enhances the stability and reactivity of the diazirine ring, facilitating efficient photo-crosslinking.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Derivatives with Modified Backbone or Functional Groups

2-Hydroxy-3-[4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl]propanoic Acid (3d)

- Structure: Replaces the amino group of phenylalanine with a hydroxyl group, forming a phenyllactic acid derivative.

- Properties: Exhibits a λmax of 355 nm (ε = 380) in methanol, indicative of distinct electronic transitions compared to the parent compound. Metabolite yield (23%) suggests moderate enzymatic conversion efficiency .

- Applications : Less suited for biomolecular labeling due to reduced amine reactivity but useful in metabolic studies .

4-[3-(Trifluoromethyl)diaziridin-3-yl]-L-phenylalanine (T11)

- Structure : Diaziridine ring (NH-NH) instead of diazirine (N=N).

- Properties : Diaziridine is less photolabile and more thermally stable than diazirine but requires harsher conditions for carbene generation. The InChi code (InChI=1S/C11H12F3N3O2...) confirms stereochemical specificity .

- Applications: Limited utility in photoaffinity labeling due to reduced photolysis efficiency .

4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzoic Acid [18]

- Structure : Replaces the alanine sidechain with a carboxylic acid.

- Properties: Increased hydrophilicity (logP ≈ 1.2 predicted) compared to the hydrophobic phenylalanine backbone. Synthesized via KMnO4 oxidation of a benzyl alcohol precursor .

- Applications : Useful for conjugating diazirine groups to hydrophilic biomolecules (e.g., peptides) .

Complex Derivatives with Extended Functionalization

N-(Diphenylmethylene)-3-[2-[2-[2-(2-tert-Butoxylcarbonylaminoethoxy)ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl]-L-alanine tert-Butyl Ester (2)

- Structure : Incorporates a polyethylene glycol (PEG)-like chain and tert-butyl protecting groups.

- Properties : Enhanced solubility in organic solvents (e.g., CH2Cl2) due to the PEG chain. Synthesized via multi-step protocols involving allyl-glycinate intermediates .

- Applications : Designed for site-specific protein labeling, leveraging the PEG spacer to reduce steric hindrance .

(2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-hydroxy-2-((phosphonooxy)methyl)tetrahydrofuran-3-yl 4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzoate [40]

- Structure: Diazirine conjugated to a modified adenosine monophosphate (AMP) scaffold.

- Properties : Combines photoreactivity with nucleotide-binding specificity. Synthesized via phosphorylation of a benzoate ester precursor .

- Applications : Targets ATP-binding proteins in photo-crosslinking studies .

Stability and Reactivity Comparisons

Actividad Biológica

3-(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)alanine is a synthetic amino acid derivative that incorporates a trifluoromethyl group and a diazirine moiety. The unique structural features of this compound endow it with specific biological activities, particularly in the realm of chemical biology and pharmacology. This article reviews the biological activity of this compound, highlighting its applications in photoaffinity labeling, protein interaction studies, and potential therapeutic uses.

- Chemical Formula: C11H10F3N3O2

- Molecular Weight: 251.64 g/mol

- CAS Number: 1258874-29-1

- IUPAC Name: this compound

The incorporation of a diazirine group allows for photochemical activation, which can lead to the formation of highly reactive intermediates capable of covalently binding to biological targets upon exposure to UV light.

Diazirines are known for their ability to generate reactive carbenes upon photolysis. This property is exploited in photoaffinity labeling techniques, where the compound can selectively label proteins or other biomolecules in complex mixtures. The trifluoromethyl group enhances the compound's stability and solubility, making it suitable for various biological applications.

Photoaffinity Labeling

The primary application of this compound lies in its use as a photoaffinity probe. In studies, its ability to label proteins has been demonstrated effectively:

- Protein Interactions : The compound has been utilized to study protein-protein interactions by covalently tagging target proteins upon UV irradiation. This method allows researchers to map interaction networks within cells.

- Receptor-Ligand Binding : It can be employed to investigate receptor-ligand interactions, providing insights into binding affinities and mechanisms.

Case Studies

Several studies have highlighted the utility of diazirine-based compounds in biological research:

- Study on Membrane Proteins : A recent study demonstrated that using diazirine derivatives like this compound facilitated the identification of binding sites on integral membrane proteins, which are often challenging to study due to their hydrophobic nature .

- Therapeutic Applications : Research indicates potential therapeutic applications in targeting specific proteins involved in disease pathways. For instance, compounds with similar structures have shown promise in cancer therapy by selectively labeling and inhibiting oncogenic proteins .

Stability and Reactivity

The stability of diazirines under various conditions is crucial for their application:

| Condition | Stability (%) | Time (Days) |

|---|---|---|

| Ambient Light | 49% | 31 |

| Incandescent Light | 22.5% | 15 |

| Dark (Room Temperature) | >90% | 31 |

This table illustrates how the compound retains its reactivity under controlled conditions, making it suitable for experimental use.

Q & A

Basic Questions

Q. What synthetic routes are most effective for preparing 3-(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)alanine, and how can purity be validated?

- Methodology : The compound can be synthesized via multi-step modifications of tyrosine or phenylalanine derivatives. For example, introducing the diazirine group may involve Sandmeyer-like reactions on halogenated intermediates, as seen in carboxy-tyrosine synthesis (yield optimization requires controlled nitration/cyanidation steps) . Purification is typically achieved using reversed-phase HPLC, with purity assessed via LC-MS and H/C NMR. Melting point analysis (e.g., 225°C for structurally similar tyrosine derivatives) and UV-Vis spectroscopy (absorption at ~275 nm) further confirm identity .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodology :

- NMR : F NMR identifies trifluoromethyl groups, while H NMR resolves aromatic protons and stereochemistry.

- UV-Vis : Confirms π-π* transitions in the diazirine and phenyl moieties (e.g., λmax ~275 nm in water) .

- LC-MS : Validates molecular weight (e.g., C13H13NO2·HCl derivatives show [M+H]<sup>+</sup> at 251.70) and monitors degradation .

- HPLC : Uses C18 columns with acetonitrile/water gradients for purity assessment (>98%) .

Advanced Research Questions

Q. How can low yields in diazirine incorporation via Sandmeyer reactions be mitigated?

- Methodology : Low yields in diazirine synthesis often arise from competing side reactions (e.g., diazo compound decomposition). Strategies include:

- Temperature control : Conduct reactions below 0°C to stabilize intermediates.

- Catalyst optimization : Use Cu(I) salts instead of Cu(II) to reduce oxidation .

- Protecting groups : Temporarily block reactive amino/carboxy groups during diazirine formation to prevent side reactions .

Q. What experimental parameters enhance photo-crosslinking efficiency in protein interaction studies?

- Methodology :

- Wavelength optimization : Use 350–365 nm UV light for diazirine activation, balancing crosslinking efficiency and protein damage .

- Concentration gradients : Titrate the compound (0.1–10 µM) to avoid non-specific binding .

- Quenching : Add scavengers (e.g., β-mercaptoethanol) post-irradiation to terminate reactive intermediates .

- Validation : Use SDS-PAGE and Western blotting with anti-trifluoromethyl antibodies to confirm target labeling .

Q. How should researchers resolve contradictions in crosslinking data (e.g., unexpected bands or low signal)?

- Methodology :

- Negative controls : Include non-irradiated samples and competitive inhibitors to distinguish specific vs. non-specific binding .

- Dose-response analysis : Vary UV exposure time (5–60 seconds) to identify optimal crosslinking conditions.

- Mass spectrometry : Perform LC-MS/MS on excised gel bands to identify off-target adducts or degradation products .

Q. What are best practices for handling and storing this photoreactive compound?

- Methodology :

- Light sensitivity : Store aliquots in amber vials at –20°C; avoid freeze-thaw cycles .

- Solubility : Use DMSO or pH-adjusted buffers (e.g., 3 N NaOH) to prevent aggregation .

- Safety : Wear UV-blocking goggles and gloves during handling; ensure proper ventilation due to potential trifluoromethyl gas release .

Q. How can isotopic labeling (e.g., C) be incorporated for metabolic tracing or structural studies?

- Methodology :

- Labeling routes : Use C-enriched alanine precursors (e.g., L-alanine-1-C) during synthesis to introduce isotopes at specific positions .

- Validation : Analyze isotopic incorporation via C NMR or high-resolution mass spectrometry (HRMS) .

- Applications : Track metabolic incorporation into proteins or study binding kinetics via isotope-edited FTIR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.